
VU6015929 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VU6015929 is a novel selective discoidin domain receptor 1/2 (DDR1/2) inhibitor, potently blocking collagen-induced DDR1 activation and collagen-IV production.
科学的研究の応用
Antifibrotic Therapy
Mechanism of Action:
VU6015929 HCl inhibits DDR1 activation, which is implicated in collagen-induced fibrosis. By blocking this pathway, VU6015929 reduces collagen IV production, a critical component in fibrotic diseases. Studies have demonstrated that VU6015929 effectively prevents the activation of DDR1 in mesangial cells, leading to decreased collagen synthesis .
Research Findings:
- In vitro studies showed that VU6015929 significantly inhibited collagen IV production in cells expressing DDR1. The compound exhibited low cytotoxicity and a favorable pharmacokinetic profile in rodent models, making it a promising candidate for further development in antifibrotic therapies .
- Ongoing research aims to evaluate the efficacy of VU6015929 in various disease models of fibrosis, such as kidney and liver fibrosis, highlighting its potential therapeutic applications .
Cancer Research
Role of DDRs in Tumor Growth:
Discoidin Domain Receptors have been implicated in tumor growth and metastasis. VU6015929's ability to inhibit DDR1/2 signaling presents an opportunity to explore its effects on cancer cell proliferation and survival.
Case Studies:
- Research indicates that DDR1 promotes tumor growth within collagen-rich environments, while DDR2 has a dual role, sometimes suppressing metastasis . By inhibiting these receptors, VU6015929 could alter the tumor microenvironment, potentially enhancing the effectiveness of existing cancer therapies.
- A study focusing on KRAS-driven tumors suggests that modulation of DDR signaling may overcome resistance to certain oncogenic inhibitors, positioning VU6015929 as a candidate for combination therapies .
Drug Development Insights
Pharmacokinetics:
VU6015929 exhibits moderate clearance rates and a half-life conducive for therapeutic use. Its oral bioavailability and favorable distribution parameters suggest that it could be developed into an effective oral medication for chronic conditions related to fibrosis and cancer .
Optimization Strategies:
The development process for VU6015929 involved extensive structure-activity relationship studies to enhance its potency against DDR1/2 while minimizing off-target effects. This optimization led to improved binding affinities and selectivity profiles compared to earlier compounds .
Data Tables
Property | This compound |
---|---|
Target Receptors | DDR1/2 |
IC50 (DDR1) | 3.97 nM |
IC50 (DDR2) | 4.79 nM |
Oral Bioavailability | 12.5% |
Half-life | ~3 hours |
Clearance Rate | 34.2 mL/min/kg |
特性
分子式 |
C24H20ClF4N5O2 |
---|---|
分子量 |
521.9006 |
IUPAC名 |
4-Fluoro-3-(((5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)amino)-N-(3-(trifluoromethoxy)phenyl)benzamide hydrochloride |
InChI |
InChI=1S/C24H19F4N5O2.ClH/c1-33-8-7-21(32-33)17-9-15(12-29-14-17)13-30-22-10-16(5-6-20(22)25)23(34)31-18-3-2-4-19(11-18)35-24(26,27)28;/h2-12,14,30H,13H2,1H3,(H,31,34);1H |
InChIキー |
QGTJUIQZHZUHQG-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(OC(F)(F)F)=C1)C2=CC=C(F)C(NCC3=CC(C4=NN(C)C=C4)=CN=C3)=C2.[H]Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
VU6015929; VU-6015929; VU 6015929; VU6015929 HCl; VU6015929 hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。